3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound . It is a solid at room temperature and has a molecular weight of 212.05 . It is used in the synthesis of various derivatives .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring fused with a pyridine ring . The compound can present two isomeric structures: 1H- and 2H- .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of synthesizing its derivatives . The reactions are typically carried out under basic catalysis .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 198.02 .Scientific Research Applications
Synthesis of Polyheterocyclic Compounds
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a closely related compound, has been used as a precursor for synthesizing new polyheterocyclic ring systems. These novel compounds have shown promising in vitro antibacterial properties, highlighting the potential of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine derivatives in the development of new antibacterial agents (E. Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).
Photoreactive Properties
The photoreactive properties of 2-(1H-pyrazol-5-yl)pyridines and derivatives, including those structurally related to this compound, have been studied. These compounds exhibit exciting behaviors like excited-state intramolecular proton transfer, showcasing their potential in photophysical applications and the development of photoreactive materials (V. Vetokhina et al., 2012).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, including variants of the compound , have been extensively researched for their biomedical applications. These compounds are involved in more than 300,000 studies, indicating their significance in drug discovery and therapeutic agent development. The versatility in substituent modification at various positions on the core structure allows for extensive exploration of their pharmacological potential (Ana Donaire-Arias et al., 2022).
Advancements in Synthesis Techniques
Innovative synthesis techniques, such as ultrasound-promoted regioselective synthesis, have been applied to create fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. These methods offer rapid synthesis with excellent yields, contributing to the compound's research and application advancements (M. Nikpassand et al., 2010).
Exploration in Material Science
This compound derivatives have been explored for their application in material science, particularly in the development of new dyes and pigments. These derivatives show potential in creating disperse dyes for polyester fibers, indicating their versatility beyond biomedical applications (Yuh-Wen Ho, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, compound C03, a derivative of pyrazolo[3,4-b]pyridine, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Compound C03, a derivative of this compound, demonstrated good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, as demonstrated in the Km-12 cell line . This inhibition is due to the compound’s interaction with TRKs, leading to the suppression of downstream signal transduction pathways involved in cell proliferation and differentiation .
Properties
IUPAC Name |
3-bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMFNCPFEGECCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NN=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743181 |
Source
|
Record name | 3-Bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-78-5 |
Source
|
Record name | 3-Bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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